molecular formula C12H13FO3 B1318840 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 889939-77-9

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B1318840
CAS RN: 889939-77-9
M. Wt: 224.23 g/mol
InChI Key: NRKNYZPHABISIQ-UHFFFAOYSA-N
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Description

“4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid” is an organic compound . It is a derivative of tetrahydropyran-4-carboxylic acid .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, an improved process for the preparation of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide by a novel synthesis is described where methyl cyanoacetate is converted in eight operations or fewer to the desired product .


Molecular Structure Analysis

The molecular formula of “4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid” is C12H13FO3 . The exact mass is 224.084869 Da .

properties

IUPAC Name

4-(2-fluorophenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKNYZPHABISIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589852
Record name 4-(2-Fluorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889939-77-9
Record name 4-(2-Fluorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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reactant
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Name
COC(=O)C1(c2ccccc2F)CCOCC1
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reactant
Reaction Step One
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Quantity
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reactant
Reaction Step One
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reactant
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Synthesis routes and methods II

Procedure details

A solution of methyl 4-(2-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylate (2.45 g, 10 mmol), water (10 mL, 555 mmol), EtOH (50 mL, 10 mmol) and KOH (2.3 g, 41 mmol) was placed in a sealed flask and then heated at 130° C. for 10 hours. After cooling to room temperature, the reaction was concentrated to afford a yellow oil. The residue was diluted with water (100 mL) and extracted with DCM (120 mL). The separated aqueous phase was then acidified to pH=1 and then extracted with EtOAc (3×10 mL). The organic later was dried (Na2SO4), filtered, and concentrated to afford a tan solid (1.9 g). MS m/e=223.1 (M−1)−.
Name
methyl 4-(2-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylate
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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